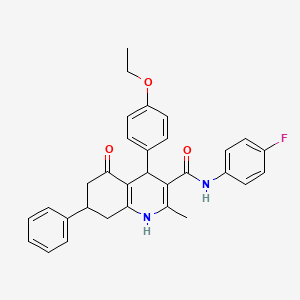
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 7-(N,N-dipropilacetamido)-1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purina es un compuesto orgánico complejo con una estructura de base purínica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 7-(N,N-dipropilacetamido)-1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purina normalmente implica la reacción de un derivado de purina con un grupo acetamida. Las condiciones de reacción a menudo requieren un ambiente controlado con temperaturas y niveles de pH específicos para garantizar que se obtenga el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia. El proceso puede incluir varios pasos de purificación como la cristalización y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 7-(N,N-dipropilacetamido)-1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y agentes alquilantes (por ejemplo, yoduro de metilo). Las condiciones de reacción varían según la transformación deseada, pero generalmente requieren temperaturas controladas y atmósferas inertes .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir un derivado de purina más oxidado, mientras que la reducción puede producir una forma más reducida del compuesto .
Aplicaciones Científicas De Investigación
La 7-(N,N-dipropilacetamido)-1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizada como reactivo en la síntesis orgánica y como compuesto modelo para el estudio de la química de las purinas.
Biología: Investigada por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Explorada por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizada en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de la 7-(N,N-dipropilacetamido)-1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purina implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(1,3-Dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)-N-metil-N-[(4-oxo-1,4-dihidro-2-quinazolinil)metil]acetamida
- 2-(1,3-Dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)-N-{[1-(1-piperidinil)ciclohexil]metil}acetamida
Unicidad
La 7-(N,N-dipropilacetamido)-1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purina es única debido a sus características estructurales específicas y grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su porción de dipropilacetamida la diferencia de otros compuestos similares, lo que puede llevar a interacciones y aplicaciones únicas .
Propiedades
Fórmula molecular |
C15H23N5O3 |
|---|---|
Peso molecular |
321.37 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C15H23N5O3/c1-5-7-19(8-6-2)11(21)9-20-10-16-13-12(20)14(22)18(4)15(23)17(13)3/h10H,5-9H2,1-4H3 |
Clave InChI |
XXUIJNWREZALIF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11643935.png)
![3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643939.png)
![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium](/img/structure/B11643940.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11643944.png)
![Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate](/img/structure/B11643954.png)
![(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B11643962.png)

![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)
![N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B11643989.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)
